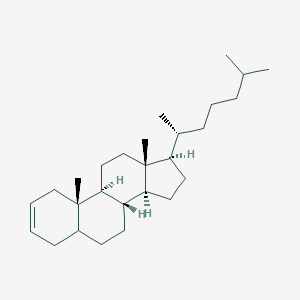
Cholest-2-ene
Übersicht
Beschreibung
Cholest-2-ene is a steroidal compound with the molecular formula C27H46. It is a derivative of cholesterol, characterized by the presence of a double bond at the second position of the steroid nucleus. This compound is part of the broader class of cholestenes, which are known for their structural similarity to cholesterol and their significant roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholest-2-ene can be synthesized through several methods. One common approach involves the reduction of cholestan-3-one using activated zinc in the presence of hydrogen chloride and dry ether. The reaction is carried out at low temperatures, typically between -15°C and -5°C, to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods may include the use of various solvents such as tetrahydrofuran, benzene, and n-hexane. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cholest-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form cholest-4-en-3-one, a key intermediate in the biosynthesis of steroid hormones .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using reagents like N-bromosuccinimide, which introduces bromine atoms into the molecule.
Major Products: The major products formed from these reactions include cholest-4-en-3-one, 2α,3α-epoxy-1α,5-cyclo-5α-cholestane, and various brominated derivatives .
Wissenschaftliche Forschungsanwendungen
Cholest-2-ene has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: this compound derivatives are studied for their role in cell membrane structure and function.
Medicine: Research into this compound has led to the development of drugs targeting cholesterol metabolism and related pathways.
Industry: this compound is used in the production of cholesterol-based liquid crystals and gelators, which have applications in materials science
Wirkmechanismus
Cholest-2-ene exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It can be converted to cholest-4-en-3-one by enzymes such as cholesterol oxidase. This conversion is crucial for the biosynthesis of steroid hormones, which regulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Cholest-5-ene: Another derivative of cholesterol with a double bond at the fifth position.
Cholest-4-en-3-one: An oxidized form of cholest-2-ene, important in steroid biosynthesis.
Cholestane: The fully saturated form of cholesterol, lacking any double bonds
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and biological pathways compared to its analogs .
Eigenschaften
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYMZAUDAYPOM-LDHZKLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-23-3 | |
| Record name | Cholest-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


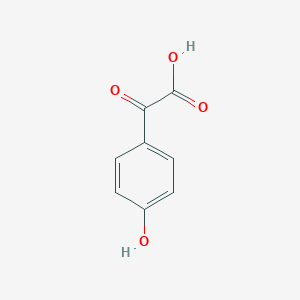

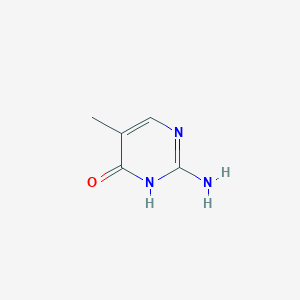
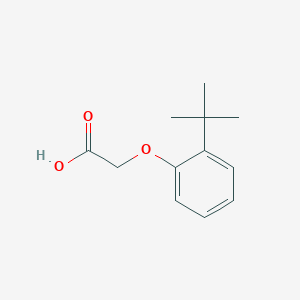
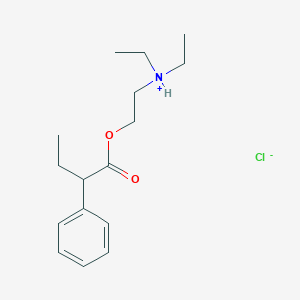
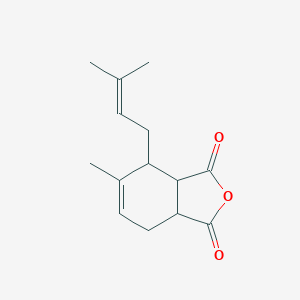
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B103129.png)
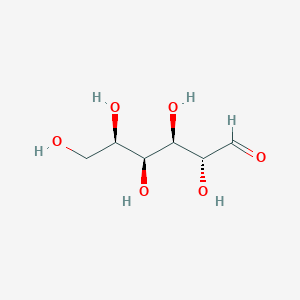
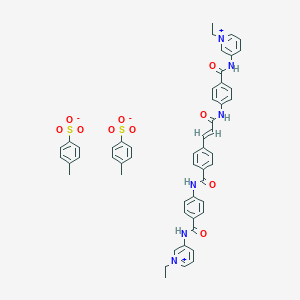
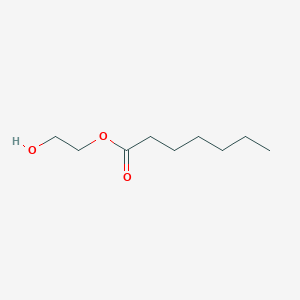
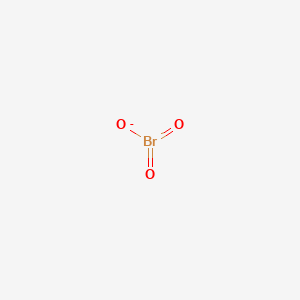
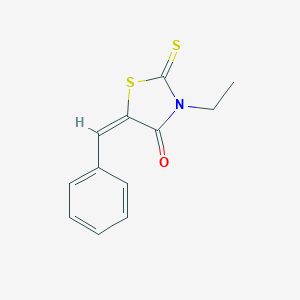
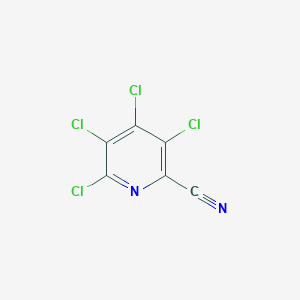
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
